molecular formula C10H10F2N2O B14853310 1-(2,3-Difluoro-phenyl)-piperazin-2-one

1-(2,3-Difluoro-phenyl)-piperazin-2-one

Cat. No.: B14853310
M. Wt: 212.20 g/mol
InChI Key: CONITEVDRMFOME-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-phenyl)-piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluoro-phenyl)-piperazin-2-one typically involves the reaction of 2,3-difluoroaniline with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluoro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

1-(2,3-Difluoro-phenyl)-piperazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Difluoro-phenyl)-piperazin-2-one is unique due to the presence of both the piperazine ring and the 2,3-difluorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

1-(2,3-difluorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(10(7)12)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2

InChI Key

CONITEVDRMFOME-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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